Cas no 4361-39-1 (3-cyclohexyl-2-phenylpropanoic acid)

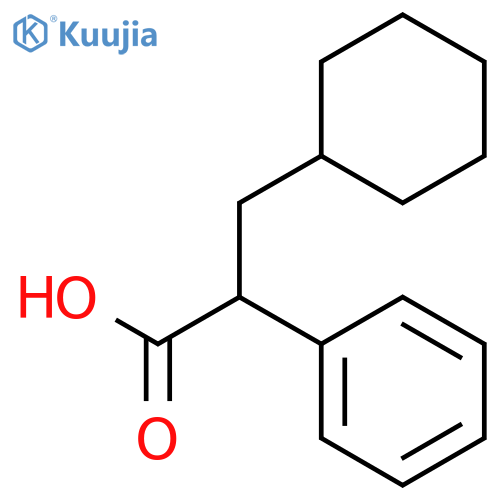

4361-39-1 structure

商品名:3-cyclohexyl-2-phenylpropanoic acid

3-cyclohexyl-2-phenylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-cyclohexyl-2-phenylpropanoic acid

- Benzeneacetic acid, α-(cyclohexylmethyl)-

-

- インチ: 1S/C15H20O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2,(H,16,17)

- InChIKey: ZVNNMSKUDGJJJI-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1)(C(=O)O)CC1CCCCC1

じっけんとくせい

- 密度みつど: 1.072±0.06 g/cm3(Predicted)

- ふってん: 368.2±11.0 °C(Predicted)

- 酸性度係数(pKa): 4.31±0.10(Predicted)

3-cyclohexyl-2-phenylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1664028-5.0g |

3-cyclohexyl-2-phenylpropanoic acid |

4361-39-1 | 95% | 5g |

$1199.0 | 2023-06-04 | |

| Enamine | EN300-1664028-0.25g |

3-cyclohexyl-2-phenylpropanoic acid |

4361-39-1 | 95% | 0.25g |

$162.0 | 2023-06-04 | |

| Aaron | AR01DX4Q-100mg |

3-cyclohexyl-2-phenylpropanoic acid |

4361-39-1 | 95% | 100mg |

$181.00 | 2025-02-14 | |

| Aaron | AR01DX4Q-2.5g |

3-cyclohexyl-2-phenylpropanoic acid |

4361-39-1 | 95% | 2.5g |

$1139.00 | 2025-02-14 | |

| Enamine | EN300-1664028-250mg |

3-cyclohexyl-2-phenylpropanoic acid |

4361-39-1 | 95.0% | 250mg |

$162.0 | 2023-09-21 | |

| Enamine | EN300-1664028-500mg |

3-cyclohexyl-2-phenylpropanoic acid |

4361-39-1 | 95.0% | 500mg |

$310.0 | 2023-09-21 | |

| Enamine | EN300-1664028-1000mg |

3-cyclohexyl-2-phenylpropanoic acid |

4361-39-1 | 95.0% | 1000mg |

$414.0 | 2023-09-21 | |

| 1PlusChem | 1P01DWWE-500mg |

3-cyclohexyl-2-phenylpropanoic acid |

4361-39-1 | 95% | 500mg |

$445.00 | 2024-05-02 | |

| Aaron | AR01DX4Q-5g |

3-cyclohexyl-2-phenylpropanoic acid |

4361-39-1 | 95% | 5g |

$1674.00 | 2025-02-14 | |

| Aaron | AR01DX4Q-10g |

3-cyclohexyl-2-phenylpropanoic acid |

4361-39-1 | 95% | 10g |

$2470.00 | 2023-12-15 |

3-cyclohexyl-2-phenylpropanoic acid 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

4361-39-1 (3-cyclohexyl-2-phenylpropanoic acid) 関連製品

- 2039-76-1(3-Acetylphenanthrene)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬